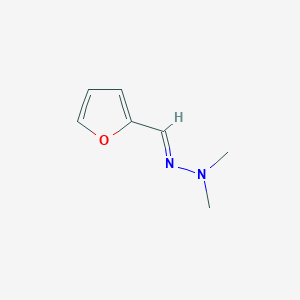

2-Furaldehyde dimethylhydrazone

Overview

Description

Combined matrix isolation FTIR and theoretical DFT(B3LYP)/6-311++G(d,p) study of 2-furaldehyde dimethylhydrazone has been reported.

Scientific Research Applications

Analytical Chemistry Applications :

- A study by Shamsipur et al. (2009) developed a 2-furaldehyde-selective PVC-membrane electrode. This electrode is based on the interaction between tetrabenzyl ether Calix[4]arene and a hydrazone derivative from 2-furaldehyde. It shows potential for trace determination of 2-furaldehyde in wastewater samples (Shamsipur et al., 2009).

Pharmaceutical Research :

- Benites et al. (2008) reported the synthesis of furyl-1,4-quinone and hydroquinones from 2-furaldehyde N,N-dimethylhydrazone, showing significant antiproliferative activity against various human cancer cell lines (Benites et al., 2008).

Environmental Studies :

- Research by Kosyakov et al. (2015) developed a method for analyzing the transformation products of 1,1-dimethylhydrazine in soil, including 2-furaldehyde dimethylhydrazone, using gas chromatography-tandem mass spectrometry. This method can be used for environmental monitoring of rocket launch sites (Kosyakov et al., 2015).

Food Science :

- Coco et al. (1996) described a method for determining 2-furaldehyde in honey using high-performance liquid chromatography. This technique could be crucial for quality control in the food industry (Coco et al., 1996).

Spectroscopy and Photochemistry :

- Araujo-Andrade et al. (2012) conducted a study combining matrix isolation FTIR and theoretical DFT to investigate the structure and UV-induced photochemistry of this compound. This research contributes to the understanding of the photostability and photochemical properties of hydrazone derivatives (Araujo-Andrade et al., 2012).

Material Science :

- Research on the gas-phase basicity of 2-furaldehyde by Ricci et al. (2012) provides insights into the thermochemical properties of this compound, which is important for its applications in material science and sustainable chemistry (Ricci et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that the compound is used in the preparation of furyl-1,4-quinone and hydroquinones by reaction with benzo- and naphthoquinones .

Mode of Action

The mode of action of 2-Furaldehyde dimethylhydrazone involves its interaction with benzo- and naphthoquinones, leading to the formation of furyl-1,4-quinone and hydroquinones .

Result of Action

It’s known that the compound is involved in the synthesis of furyl-1,4-quinone and hydroquinones

Biochemical Analysis

Biochemical Properties

It is known that it can interact with various enzymes, proteins, and other biomolecules in the course of its reactions

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is possible that it may have effects on metabolic flux or metabolite levels

Properties

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-9(2)8-6-7-4-3-5-10-7/h3-6H,1-2H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURWBNUASAZMSN-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/N=C/C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14064-21-2 | |

| Record name | 2-Furaldehyde dimethylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furaldehyde dimethylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

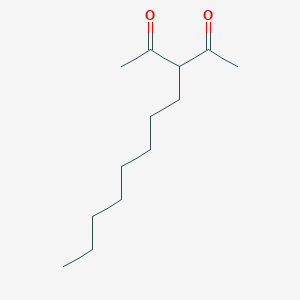

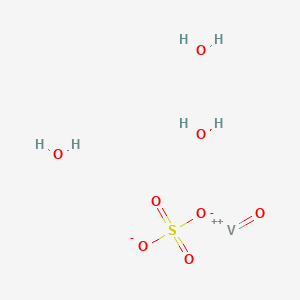

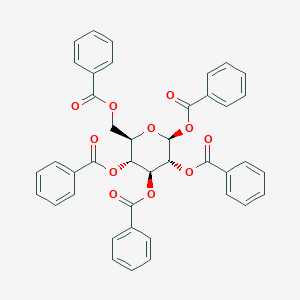

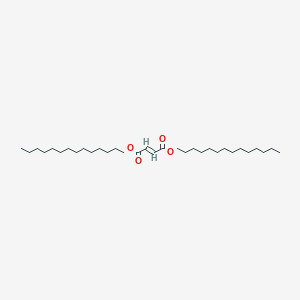

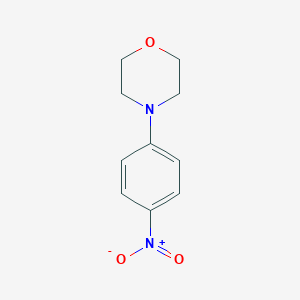

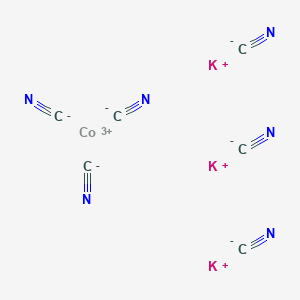

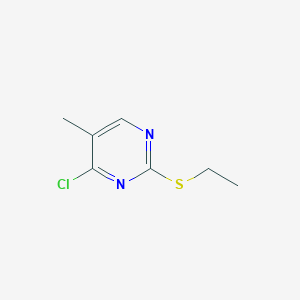

Feasible Synthetic Routes

Q1: What is the primary chemical reaction 2-furaldehyde dimethylhydrazone is known to undergo?

A1: this compound is primarily known for its regioselective reaction with phosphorus (III) halides. This reaction leads to the phosphorylation at the 3-position of the furan ring, yielding 3-phosphorylated 5-substituted 2-furaldehydes after the removal of the hydrazone protecting group. [, ]

Q2: Why is the use of a protecting group like dimethylhydrazone necessary in this phosphorylation reaction?

A2: The dimethylhydrazone group acts as a protecting group for the aldehyde functionality in 2-furaldehyde. This is crucial because the phosphorus (III) halides could potentially react with the aldehyde group, leading to undesired side products. By protecting the aldehyde as a dimethylhydrazone, the reaction can be directed specifically to the 3-position of the furan ring, ensuring regioselectivity. []

Q3: Beyond its use in phosphorylation reactions, what other research applications involve this compound?

A3: this compound is investigated as a potential precursor to N-nitrosodimethylamine (NDMA), a contaminant of concern in water treatment. Studies have explored its removal through biofiltration processes, examining factors influencing its biotransformation in water treatment systems. []

Q4: Are there analytical methods available for detecting and quantifying this compound and its transformation products?

A4: Yes, researchers have developed methods utilizing gas chromatography–tandem mass spectrometry (GC-MS/MS) for the determination of this compound and its transformation products. This technique allows for the identification and quantification of these compounds in complex matrices like soil and water samples, providing valuable data for environmental monitoring and risk assessment. [, , ]

Q5: What spectroscopic techniques have been employed to study the structure of this compound?

A5: Researchers have utilized UV spectroscopy to investigate the structure and photochemical behavior of this compound. Studies have focused on analyzing its UV-induced photochemistry when isolated in rare gas matrices, providing insights into its reactivity and potential transformation pathways. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.